(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
Description
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(1-methyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c1-15-6-8(13-14-15)11(17)16-3-2-9-7(5-16)4-10(12)18-9/h4,6H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFCAFFQKRDPEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC3=C(C2)C=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the thienopyridine precursor, which undergoes chlorination to introduce the chlorine atom at the 2-position. This intermediate is then reacted with a triazole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thienopyridine derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a thieno[3,2-c]pyridine core combined with a triazole moiety. This unique structure contributes to its pharmacological properties, making it a candidate for various therapeutic uses. The thieno[3,2-c]pyridine structure is known for its ability to modulate biological pathways, while the triazole ring has been associated with enhanced biological activity and stability.
Research indicates that compounds similar to (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone exhibit a range of biological activities:
- Anticancer Properties : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. Its mechanism of action may involve the modulation of signaling pathways related to cell growth and apoptosis.
- Antimicrobial Activity : The compound has demonstrated efficacy against certain bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
Table 1: Comparison of Synthesis Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Microwave-Assisted Synthesis | Short reaction times; high yields | Requires specialized equipment |
| Ultrasound-Assisted Synthesis | Environmentally friendly; simple operation | Limited scalability |
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Anticancer Activity
In vitro studies conducted on breast cancer cell lines demonstrated that the compound significantly reduced cell viability through apoptosis induction. The study indicated a dose-dependent response, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.
Mechanism of Action
The mechanism of action of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in substituents and heterocyclic components. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Chlorine vs.
- Triazole vs. Imidazole : The 1-methyl-1H-1,2,3-triazole group introduces steric bulk and altered hydrogen-bonding profiles compared to imidazole, which may affect solubility and target engagement .
- Thienopyridine vs. Thiazolopyridine: Replacing sulfur in the thienopyridine core with a nitrogen (as in thiazolo[5,4-c]pyridine ) alters electronic distribution and ring basicity, influencing pharmacokinetic properties.
Biological Activity
The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its pharmacological properties.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : C13H12ClN5OS
- Molecular Weight : 305.78 g/mol
- Key Functional Groups :
- Thieno[3,2-c]pyridine core
- Triazole ring
- Methanone moiety
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing thieno[3,2-c]pyridine have shown effectiveness against various bacterial and fungal strains.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines by inhibiting key signaling pathways.
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can include:
- Inhibition of Enzymes : The thienopyridine structure may inhibit enzymes such as Hedgehog acyltransferase (HHAT), which is critical in certain cancer pathways.
- Disruption of Cell Signaling : By modulating signaling pathways, the compound may affect cell proliferation and survival.
1. Antimicrobial Studies
A study on related compounds revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives of thieno[3,2-c]pyridine exhibited better inhibition compared to standard antibiotics .
2. Anticancer Activity
A series of tests were conducted on various cancer cell lines to evaluate the cytotoxicity of the compound. The results demonstrated that certain analogs induced apoptosis in cancer cells while maintaining low toxicity in normal cells. For instance, compounds with IC50 values below 20 μM were considered potent inhibitors of cancer cell growth .
3. Enzyme Inhibition Studies
Research focusing on HHAT inhibitors showed that derivatives of thieno[3,2-c]pyridine could inhibit HHAT activity effectively. This was assessed using a dual-luciferase reporter assay to measure downstream Hedgehog signaling pathway inhibition .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits HHAT activity |
Table 2: IC50 Values for Selected Compounds
| Compound Name | IC50 (μM) | Cell Line Tested |
|---|---|---|
| This compound | <20 | Various Cancer Cell Lines |
| Related Thieno Derivative | <15 | HEK293a SHH+ Cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
